1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE
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Overview
Description
1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a sulfonyl group
Preparation Methods
The synthesis of 1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE typically involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenol with propyl bromide to form 2,4-dimethylphenyl propyl ether. This intermediate is then reacted with pyrrolidine and a sulfonyl chloride to introduce the pyrrolidinylsulfonyl group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Chemical Reactions Analysis
1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents such as sodium azide or thiols.
Scientific Research Applications
1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of specific enzymes, which can alter cellular processes .
Comparison with Similar Compounds
1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE can be compared with other similar compounds, such as:
2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl methyl ether: This compound has a similar structure but with a methyl group instead of a propyl group, which can affect its reactivity and biological activity.
Pyrrolidine sulfonamides: These compounds share the pyrrolidine and sulfonyl groups but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethyl-5-propoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-9-19-14-11-15(13(3)10-12(14)2)20(17,18)16-7-5-6-8-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPVWCSPOYMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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